molecular formula C21H20O5 B14579385 4-Oxo-7-[(5-phenylpentyl)oxy]-4H-1-benzopyran-2-carboxylic acid CAS No. 61270-51-7

4-Oxo-7-[(5-phenylpentyl)oxy]-4H-1-benzopyran-2-carboxylic acid

Cat. No.: B14579385
CAS No.: 61270-51-7
M. Wt: 352.4 g/mol
InChI Key: OZYKWXFVRKHCQZ-UHFFFAOYSA-N
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Description

4-Oxo-7-((5-phenylpentyl)oxy)-4H-chromene-2-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of chromene derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-7-((5-phenylpentyl)oxy)-4H-chromene-2-carboxylic acid typically involves the reaction of a suitable chromene derivative with a phenylpentyl group. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, followed by their conversion to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques like chromatography for purification and spectroscopic methods for characterization.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-7-((5-phenylpentyl)oxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The phenylpentyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or other reduced forms.

Scientific Research Applications

4-Oxo-7-((5-phenylpentyl)oxy)-4H-chromene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Oxo-7-((5-phenylpentyl)oxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-7-((5-phenylpentyl)oxy)-4H-1-benzopyran-2-carboxylic acid: A closely related compound with similar structural features.

    Pyrazoline Derivatives: Compounds with a nitrogen-based hetero-aromatic ring structure, known for their biological activities.

Uniqueness

4-Oxo-7-((5-phenylpentyl)oxy)-4H-chromene-2-carboxylic acid is unique due to its specific structural features and the presence of the phenylpentyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

61270-51-7

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

4-oxo-7-(5-phenylpentoxy)chromene-2-carboxylic acid

InChI

InChI=1S/C21H20O5/c22-18-14-20(21(23)24)26-19-13-16(10-11-17(18)19)25-12-6-2-5-9-15-7-3-1-4-8-15/h1,3-4,7-8,10-11,13-14H,2,5-6,9,12H2,(H,23,24)

InChI Key

OZYKWXFVRKHCQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCOC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)O

Origin of Product

United States

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